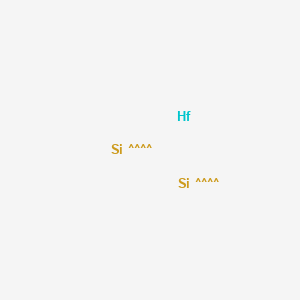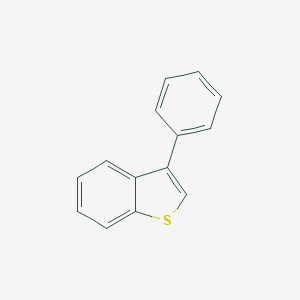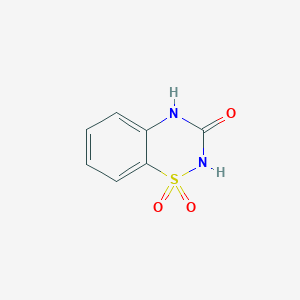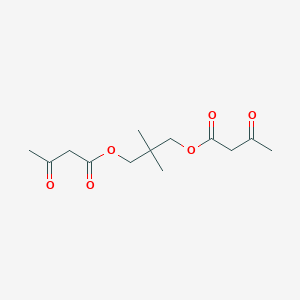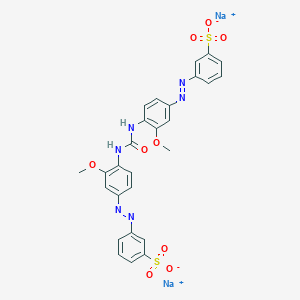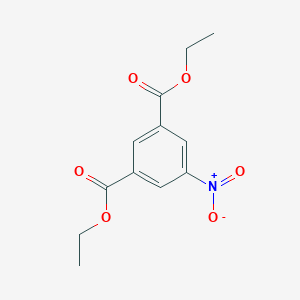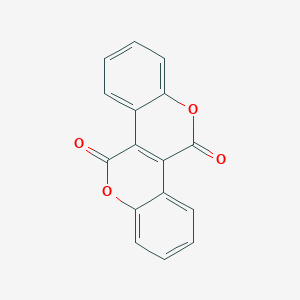
1,3-Butadieno, 1,1,4,4-tetradeutero-, (E)-
Descripción general
Descripción
1,3-Butadiene, 1,1,4,4-tetradeutero-, (E)- is a useful research compound. Its molecular formula is C4H2D4 and its molecular weight is 54.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1,3-Butadiene, 1,1,4,4-tetradeutero-, (E)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3-Butadiene, 1,1,4,4-tetradeutero-, (E)- including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Química industrial y producción de materiales
El 1,3-butadieno se utiliza como materia prima en la industria química debido a su abundancia y su bajo costo relativo . Se utiliza en varios procesos y tecnologías catalizados homogéneamente para producir productos químicos finos y a granel . La clave para lograr estas conversiones de 1,3-butadieno relevantes a nivel industrial fue principalmente el desarrollo de catalizadores innovadores y eficientes .
Telomerizaciones catalizadas por paladio
Las telomerizaciones catalizadas por paladio proporcionan productos químicos valiosos a través de la dimerización selectiva de 1,3-dienos con la adición simultánea de varios nucleófilos . Este proceso se puede utilizar para la síntesis de 1-octeno, 1-octanol y varias lactonas .
Carbonilación directa
La carbonilación directa permite la introducción selectiva de grupos funcionales en 1,3-dienos, como grupos carbonilo, carboxilo o éster . Este proceso es otra conversión de 1,3-butadieno relevante a nivel industrial .
Epoxidación
La epoxidación del 1,3-butadieno se ha desarrollado como una ruta eficiente para sintetizar 3,4-epoxi-1-buteno . Este proceso utiliza un catalizador a base de plata y aire como oxidante . El epóxido resultante se puede convertir directamente a 1,4-butanodiol o reordenar térmicamente a 2,5-dihidrofuran
Propiedades
IUPAC Name |
1,1,4,4-tetraprotiobuta-1,3-diene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6/c1-3-4-2/h3-4H,1-2H2/i1H2,2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAKZBPTYRLMSJV-ASABIGESSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[1H]C(=CC=C([1H])[1H])[1H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
54.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10545-58-1 | |
| Record name | 1,3-Butadiene, 1,1,4,4-tetradeutero-, (E)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010545581 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details











Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details


Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



